(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Overview
Description
The compound (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is a peptide composed of ten amino acids: serine, tyrosine, serine, methionine, glutamic acid, histidine, phenylalanine, arginine, tryptophan, and glycine.
Mechanism of Action
Target of Action
The peptide sequence “H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH” is similar to the structure of Semaglutide , a glucagon-like peptide-1 (GLP-1) receptor agonist . The primary target of this compound is the GLP-1 receptor , which plays a crucial role in glucose homeostasis and gastric emptying .
Mode of Action
As a GLP-1 receptor agonist, this compound mimics the action of the endogenous hormone GLP-1 . Upon binding to the GLP-1 receptor, it stimulates insulin secretion in a glucose-dependent manner, inhibits glucagon secretion, and slows gastric emptying . These actions result in improved glycemic control and reduced food intake, leading to weight loss .
Biochemical Pathways
The activation of the GLP-1 receptor by this compound triggers multiple biochemical pathways. It enhances glucose-dependent insulin secretion by pancreatic beta cells, inhibits inappropriate glucagon release by alpha cells, and reduces gastric emptying . These actions collectively contribute to improved glycemic control and weight loss .
Pharmacokinetics
Based on its similarity to semaglutide, it is likely to have a long half-life, allowing for once-weekly dosing . The compound’s bioavailability may be influenced by factors such as its formulation and the route of administration .
Result of Action
The activation of the GLP-1 receptor by this compound leads to improved glycemic control, as evidenced by lower blood glucose levels . Additionally, it promotes weight loss by reducing food intake . These effects make it a potential therapeutic agent for conditions such as type 2 diabetes and obesity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect its absorption and hence its bioavailability . Furthermore, individual variations in factors such as body weight, metabolic rate, and the presence of comorbid conditions can influence its efficacy and safety profile .
Biochemical Analysis
Biochemical Properties
The decapeptide H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH interacts with various enzymes, proteins, and other biomolecules. It has been studied using two-dimensional 1H NMR spectroscopy and restrained molecular dynamics simulations . The interactions of this compound with these biomolecules are crucial for its role in biochemical reactions .
Cellular Effects
H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH vary with different dosages in animal models. These studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH is transported and distributed in specific ways. It interacts with certain transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid: can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while substitution reactions yield peptide analogs with altered sequences .
Scientific Research Applications
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and regulation.
Medicine: Explored for potential therapeutic applications, including treatments for pigmentation disorders and hormonal imbalances.
Industry: Utilized in the development of peptide-based drugs and cosmetic products.
Comparison with Similar Compounds
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid: can be compared to other melanocortin peptides, such as:
Alpha-melanocyte-stimulating hormone: A larger peptide that includes the sequence of and has similar biological functions.
Beta-melanocyte-stimulating hormone: Another melanocortin peptide with distinct but related roles in pigmentation and hormonal regulation.
Adrenocorticotropic hormone: Shares some sequence similarity and also binds to melanocortin receptors, but primarily regulates adrenal gland function.
These comparisons highlight the unique sequence and specific functions of This compound within the broader family of melanocortin peptides.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H78N16O16S/c1-92-21-19-42(70-58(91)47(30-77)75-56(89)43(71-50(83)38(60)29-76)23-33-13-15-36(78)16-14-33)54(87)69-41(17-18-48(79)80)53(86)74-46(25-35-27-63-31-67-35)57(90)72-44(22-32-8-3-2-4-9-32)55(88)68-40(12-7-20-64-59(61)62)52(85)73-45(51(84)66-28-49(81)82)24-34-26-65-39-11-6-5-10-37(34)39/h2-6,8-11,13-16,26-27,31,38,40-47,65,76-78H,7,12,17-25,28-30,60H2,1H3,(H,63,67)(H,66,84)(H,68,88)(H,69,87)(H,70,91)(H,71,83)(H,72,90)(H,73,85)(H,74,86)(H,75,89)(H,79,80)(H,81,82)(H4,61,62,64)/t38-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBOMWBTHPDGOJ-YIXJHFLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H78N16O16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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